Octane, 3-acetamido-3-methyl-
Description
3-Acetamido-3-methyloctane is a branched alkane derivative with the molecular formula C₁₁H₂₁NO. Its structure consists of an octane backbone substituted with a methyl group (-CH₃) and an acetamido group (-NHCOCH₃) at the third carbon position. This compound combines hydrocarbon and amide functionalities, influencing its physicochemical properties, such as polarity, boiling point, and solubility.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
N-(3-methyloctan-3-yl)acetamide |
InChI |
InChI=1S/C11H23NO/c1-5-7-8-9-11(4,6-2)12-10(3)13/h5-9H2,1-4H3,(H,12,13) |
InChI Key |
FHJMVYAEQQIRGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(CC)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octane, 3-acetamido-3-methyl- typically involves the acylation of 3-amino-3-methyloctane with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of Octane, 3-acetamido-3-methyl- may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Octane, 3-acetamido-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Octane, 3-acetamido-3-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Octane, 3-acetamido-3-methyl- involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function. The compound may also interact with enzymes, altering their catalytic activity and affecting metabolic pathways.
Comparison with Similar Compounds
Branching and Octane Number
The octane number of hydrocarbons is highly sensitive to molecular structure. Branched alkanes like isooctane (2,2,4-trimethylpentane) exhibit high Research Octane Numbers (RON = 100), whereas linear alkanes (e.g., n-octane) have very low RON (<0) .
- 3-Acetamido-3-methyloctane: The methyl group at C3 introduces moderate branching, which typically enhances octane number compared to linear alkanes.
- Comparison Table: Compound Structure Type Key Substituents Estimated RON Isooctane Highly branched Three methyl groups 100 n-Octane Linear None <0 3-Methyloctane Moderately branched Single methyl group ~20–30 3-Acetamido-3-methyloctane Branched + polar group Methyl + acetamido ~10–15* *Hypothesized based on polarity and branching trade-offs .
Physicochemical Properties
Topological indices, such as the Gourava and hyper-Gourava indices , correlate with entropy (S), acentric factor, and enthalpy of vaporization (DHVAP) in octane isomers . For 3-acetamido-3-methyloctane:
- Entropy : Lower than highly branched isomers (e.g., isooctane) due to reduced symmetry but higher than linear alkanes.
- Acentric Factor: Polar acetamido groups increase molecular asymmetry, raising the acentric factor compared to non-polar analogs.
- Enthalpy of Vaporization : Higher than alkanes due to hydrogen bonding from the acetamido group .
Bioisosteric Replacements
Bicyclo[2.2.2]octane scaffolds are used as phenyl ring replacements in drug design (e.g., Imatinib analogs) to modulate solubility and steric effects . Similarly, the acetamido group in 3-acetamido-3-methyloctane could enhance solubility in polar solvents compared to purely hydrocarbon analogs, though steric bulk may limit some applications.
Q & A
Basic: How can the octane rating (RON/MON) of 3-acetamido-3-methyl-octane be experimentally determined for combustion studies?
Methodological Answer:
The Research Octane Number (RON) and Motor Octane Number (MON) are determined using standardized CFR engines under controlled conditions. For RON, test parameters simulate mild engine operation (600 rpm, air intake at 52°C), while MON uses harsher conditions (900 rpm, preheated fuel-air mixture). Key steps:
Prepare fuel blends with varying concentrations of 3-acetamido-3-methyl-octane and reference hydrocarbons (e.g., iso-octane/n-heptane).
Measure knock resistance using calibrated sensors and compare to reference fuels.
Calculate RON/MON using ASTM D2699/D2700 protocols .
Table 1: Key Parameters for RON/MON Testing
| Parameter | RON (ASTM D2699) | MON (ASTM D2700) |
|---|---|---|
| Engine Speed | 600 rpm | 900 rpm |
| Intake Air Temp | 52°C | 149°C |
| Ignition Timing | Variable | Fixed |
Advanced: What experimental and computational strategies resolve contradictions in 3-acetamido-3-methyl-octane’s combustion behavior across RON/MON scales?
Methodological Answer:
Discrepancies between RON and MON arise from differences in fuel reactivity under varying pressure/temperature conditions. To resolve contradictions:
- Experimental: Use advanced combustion chambers (e.g., NREL’s AFIDA platform) to isolate ignition delay and flame speed parameters under controlled thermodynamic conditions .
- Computational: Apply chemical kinetic models (e.g., CHEMKIN) to simulate reaction pathways. Validate against experimental data from gas chromatography (GC) and mass spectrometry (MS) .
- Knock Length Analysis: Quantify the spatial distance between flame front and auto-ignition zones using high-speed imaging, as described in Baumgardner et al. (2014) .
Basic: What spectroscopic techniques are optimal for characterizing 3-acetamido-3-methyl-octane’s molecular structure?
Methodological Answer:
- Infrared (IR) Spectroscopy: Identify functional groups (e.g., acetamido C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): Use electron ionization (EI-MS) to fragment the molecule and validate molecular weight (e.g., m/z 187 for [M+H]⁺) .
Advanced: How does the acetamido group in 3-acetamido-3-methyl-octane influence its thermal stability and sooting tendency in combustion?
Methodological Answer:
The acetamido group introduces polar N-H and C=O bonds, which:
Enhance Thermal Stability: Hydrogen bonding reduces premature decomposition. Validate via thermogravimetric analysis (TGA) at 10°C/min under nitrogen .
Increase Sooting Tendency: Nitrogen content promotes polycyclic aromatic hydrocarbon (PAH) formation. Quantify using laser-induced incandescence (LII) in laminar flame studies .
Mitigation Strategy: Blend with oxygenated fuels (e.g., ethanol) to suppress soot precursors, as demonstrated in NREL’s synergistic blending studies .
Basic: What synthetic routes are viable for producing 3-acetamido-3-methyl-octane in laboratory settings?
Methodological Answer:
- Step 1: Synthesize 3-methyl-octane via acid-catalyzed alkylation of iso-butene with pentane.
- Step 2: Introduce the acetamido group via nucleophilic substitution:
- Yield Optimization: Monitor reaction progress using thin-layer chromatography (TLC) and adjust catalyst (e.g., K₂CO₃) concentration .
Advanced: How can machine learning models predict 3-acetamido-3-methyl-octane’s octane sensitivity (RON-MON) from molecular descriptors?
Methodological Answer:
- Data Collection: Compile RON/MON data for structurally similar compounds (e.g., trimethylpentanes, acetamido-alkanes) from literature .
- Feature Selection: Use topological descriptors (e.g., Wiener index, branching degree) and electronic parameters (e.g., dipole moment) .
- Model Training: Apply random forest or gradient boosting algorithms (Python/scikit-learn) to correlate descriptors with octane sensitivity. Validate via k-fold cross-validation .
Table 2: Key Molecular Descriptors for Octane Sensitivity Prediction
| Descriptor | Impact on RON-MON |
|---|---|
| Branching Degree | ↑ Branching → ↑ RON |
| Dipole Moment | ↑ Polarity → ↓ MON |
| Molecular Weight | ↑ Weight → ↓ Sensitivity |
Basic: What safety protocols are critical when handling 3-acetamido-3-methyl-octane in combustion experiments?
Methodological Answer:
- Ventilation: Use fume hoods to prevent inhalation of vapors (flash point ~40°C).
- Personal Protective Equipment (PPE): Nitrile gloves, flame-resistant lab coats, and safety goggles.
- Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How do isotopic labeling studies (e.g., ¹³C) elucidate the decomposition pathways of 3-acetamido-3-methyl-octane in high-pressure combustion?
Methodological Answer:
- Labeling Strategy: Synthesize ¹³C-labeled analogs at the acetamido carbon.
- Pathway Tracking: Use time-resolved GC-MS to detect ¹³CO₂ and ¹³CH₃ radicals, indicating C-N bond cleavage.
- Kinetic Analysis: Compare rate constants with unlabeled fuel to quantify isotopic effects .
Basic: What analytical standards are recommended for quantifying 3-acetamido-3-methyl-octane in fuel blends?
Methodological Answer:
- Internal Standards: Use deuterated dodecane (D26-dodecane) for GC-MS calibration.
- Chromatography: HP-5MS column (30 m × 0.25 mm), helium carrier gas, 1.2 mL/min flow rate .
Advanced: How can synchrotron radiation-based techniques resolve the electronic structure of 3-acetamido-3-methyl-octane during pyrolysis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
